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Compound of Interest

2,5-Dihydroxy-N-(2-
Compound Name:
hydroxyethyl)benzamide

cat. No.: B1212393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-
Dihydroxy-N-(2-hydroxyethyl)benzamide, a compound of interest for its roles as a
complexing agent, antioxidant synergist, and a synthetic intermediate in pharmaceuticals.[1]
This document details experimental protocols for its synthesis and analysis, presents its known
spectroscopic data, and visualizes key chemical and biological pathways.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide. It should be noted that while experimental *H NMR and mass
spectrometry data are available, specific experimental 13C NMR and FT-IR data are not readily
found in the cited literature. The expected values for these analyses are inferred from the
analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Analysis Type Solvent Chemical Shift Multiplicity Assignment
(3) I ppm

1H NMR DMSO-ds 3.33-3.36 m -CH:- (ethylene)

3.49 - 3.53 m -CHz- (ethylene)

4.74 - 4.76 m -OH (ethyl)

6.71-6.73 d =CH- (aromatic)

6.82-6.84 d =CH- (aromatic)

7.25 S =CH- (aromatic)

8.67 S -OH (aromatic)

8.95 s -OH (aromaitic)

11.57 S -NH- (amide)

13C NMR Predicted ~40-45 - -CH:- (ethylene)

~60 - -CH:z- (ethylene)

~115-125 - Aromatic CH

~150-160 - Aromatic C-OH

~170 - C=0 (amide)

Note: 13C NMR data is predicted based on typical chemical shifts for similar functional groups.

Table 2: Mass Spectrometry (MS) Data
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lonization Mode Adduct Predicted m/z
ESl+ [M+H]* 198.07608
[M+Na]* 220.05802

[M+NHa]* 215.10262

[M+K]* 236.03196

ESI- [M-H]~ 196.06152

Data sourced from predicted values on PubChem.[2]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm~—2) Functional Group Vibration Mode
~3400-3200 O-H/N-H Stretching
~3100-3000 Aromatic C-H Stretching
~2950-2850 Aliphatic C-H Stretching

~1640 C=0 (Amide I) Stretching

~1550 N-H Bending

~1250 C-O (Phenolic) Stretching

Note: FT-IR data is based on expected vibrational frequencies for the functional groups present
in the molecule.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 2,5-Dihydroxy-
N-(2-hydroxyethyl)benzamide are provided below.

Synthesis Protocol
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The synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide can be achieved via the
condensation of a gentisic acid ester (e.g., gentisic acid ethyl ester) with ethanolamine.[1]

« Esterification of Gentisic Acid:

o To a 1000 mL flask, add 200g of gentisic acid ethyl ester and 200 mL of water.[1]
» Condensation Reaction:

o Heat the mixture to 80°C.[1]

o Slowly add 79.9g of ethanolamine.[1]

o Maintain the temperature and stir for 8 hours. Monitor the reaction progress using thin-
layer chromatography (TLC).[1]

« |solation and Purification:
o Once the reaction is complete, add 200 mL of purified water to dissolve the product.[1]
o Allow the solution to crystallize overnight.[1]
o Collect the solid product by suction filtration and wash it twice with purified water.[1]

o Dry the product under vacuum at 50°C for 4 hours.[1]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
o Objective: To elucidate the carbon-hydrogen framework of the molecule.
o Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide and dissolve it in approximately 0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
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o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For *H NMR, typical parameters include a spectral width of 16 ppm, a
relaxation delay of 1-2 seconds, and 16-32 scans. For 33C NMR, a wider spectral width
(e.g., 240 ppm) and a greater number of scans will be necessary to achieve a good signal-
to-noise ratio.

o Data Processing: Process the acquired free induction decays (FIDs) with an appropriate
software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase
correction, baseline correction, and referencing the spectra to the residual solvent peak
(DMSO at & 2.50 for tH and & 39.52 for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.
» Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal (e.g.,
diamond) is clean by wiping it with isopropanol and allowing it to dry. Record a background
spectrum of the clean, empty crystal. Place a small amount of the solid 2,5-Dihydroxy-N-
(2-hydroxyethyl)benzamide powder onto the crystal surface and apply pressure to
ensure good contact.

o Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400
cm~1). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule, such as O-H, N-H, C=0, and aromatic C-H bonds.

Mass Spectrometry (MS)

e Objective: To determine the molecular weight and elemental composition, and to study the
fragmentation patterns.

e Methodology:
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o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate
ionization source, such as electrospray ionization (ESI). Acquire mass spectra in both
positive and negative ion modes over a relevant m/z range (e.g., 50-500).

o Data Analysis: Determine the m/z of the molecular ion peak ([M+H]* or [M-H]~) to confirm
the molecular weight of the compound. Analyze the fragmentation pattern to gain further
structural information.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Reactants

Gentisic Acid Ester Process Product

| Condensation Crystallization & Purification N
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2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Click to download full resolution via product page

Caption: Synthesis workflow for 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.
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Caption: Proposed antioxidant mechanism via radical scavenging.
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Caption: Metal chelation forming a stable complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method -
Google Patents [patents.google.com]

e 2. PubChemLite - 2,5-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1212393#spectroscopic-analysis-of-2-5-
dihydroxy-n-2-hydroxyethyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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